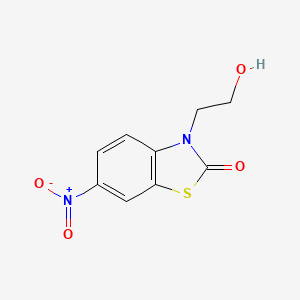![molecular formula C13H24Ge2 B14298581 Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane CAS No. 113419-98-0](/img/structure/B14298581.png)
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane is an organogermanium compound characterized by the presence of two germanium atoms bonded to a phenyl group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane typically involves the reaction of chloro(trimethyl)germane with a suitable phenyl derivative under controlled conditions. One common method involves the use of lithium diisopropylamide (LDA) as a base to deprotonate the phenyl derivative, followed by the addition of chloro(trimethyl)germane to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the germanium atoms to lower oxidation states.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other germanium oxides.
Reduction: Lower oxidation state germanium compounds.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.
Industry: Utilized in the production of advanced materials, such as semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane involves its interaction with molecular targets through its germanium atoms. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Trimethylgermane: A simpler organogermanium compound with only one germanium atom.
Phenylgermane: Contains a phenyl group bonded to a single germanium atom.
Tetramethylgermane: Features four methyl groups bonded to a single germanium atom.
Uniqueness
Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane is unique due to the presence of two germanium atoms and its specific structural arrangement. This configuration imparts distinct chemical properties and reactivity compared to other organogermanium compounds.
Properties
CAS No. |
113419-98-0 |
|---|---|
Molecular Formula |
C13H24Ge2 |
Molecular Weight |
325.6 g/mol |
IUPAC Name |
trimethyl-[2-(trimethylgermylmethyl)phenyl]germane |
InChI |
InChI=1S/C13H24Ge2/c1-14(2,3)11-12-9-7-8-10-13(12)15(4,5)6/h7-10H,11H2,1-6H3 |
InChI Key |
LOYNQTQYAAZACI-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)CC1=CC=CC=C1[Ge](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
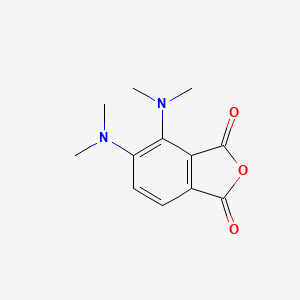
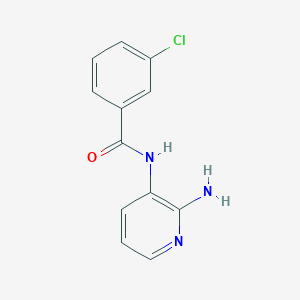
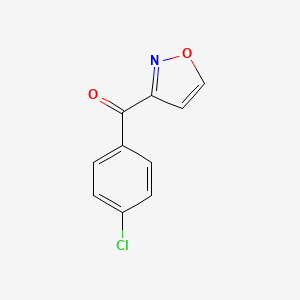
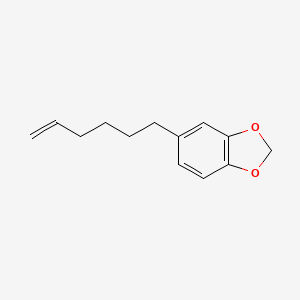
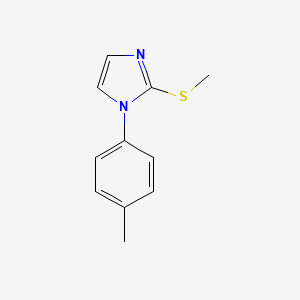
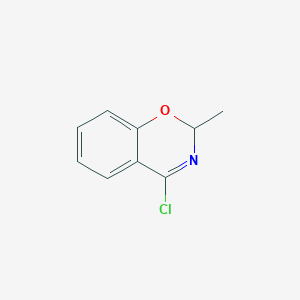
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)



![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
